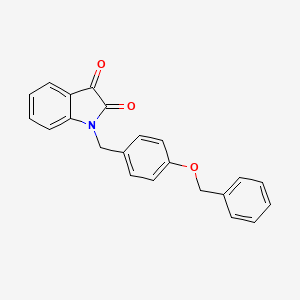

1-(4-(Benzyloxy)benzyl)indoline-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(4-(Benzyloxy)benzyl)indoline-2,3-dione” is a derivative of indolin-2-one . Indolin-2-one, also known as Isatin or 1H-indole-2,3-dione, is a heterocyclic compound of significant importance in medicinal chemistry . It is a synthetically versatile molecule and a precursor for a large number of pharmacologically active compounds .

Synthesis Analysis

The synthesis of indolin-2-one derivatives, including “this compound”, involves the incorporation of a 1-benzyl-1H-1,2,3-triazole moiety . The compounds were initially designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor .Molecular Structure Analysis

The molecular structure of “this compound” includes a triazole ring that makes dihedral angles with the indoline residue and the terminal phenyl group . In the crystal, molecules are linked by C-H⋯N hydrogen bonds into tapes parallel to the b axis .Physical and Chemical Properties Analysis

The compound “this compound” appears as a yellow solid. It has a melting point of 224–225 °C . The IR (KBr, cm −1) values are: 3007 (CH, arene); 2812 (CH, CH 2); 1719 (C=O); 1597, 1477 (C=C) .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Novel Synthesis Techniques : Recent studies have developed novel synthesis techniques for indole and indoline derivatives, highlighting their significance in organic chemistry. For example, the benzylation of 4,7-dimethoxy-1H-indole followed by oxidative demethylation has been optimized to achieve high yield production of 1-benzyl-1H-indole-4,7-dione. Such methodologies offer broad perspectives for obtaining alkylated indole and indazole derivatives, showcasing their versatility in chemical synthesis (Marminon et al., 2007).

- Polymerization Applications : The compound's derivatives have been explored for their applications in polymerization. For instance, organo-catalyzed ring-opening polymerization of derivatives has been investigated, resulting in polymers with significant molar mass and narrow polydispersity, underlining their potential in materials science (Thillaye du Boullay et al., 2010).

Biological and Pharmacological Applications

- Antibacterial and Antifungal Properties : Synthesis of hydroxy propyloximino-1-benzoyl-indole-2-one derivatives has been explored, with some compounds demonstrating potent bactericidal activity. This signifies the potential of indole derivatives in developing new antimicrobial agents (Lal et al., 2010).

- Anticancer Properties : Research has also delved into the synthesis of (dihydro)pyranonaphthoquinones and their epoxy analogs, exploring their cytotoxic effects against different cancer cell lines. Such studies highlight the potential use of indole derivatives in cancer therapy (Dang Thi et al., 2015).

Wirkmechanismus

The compounds were initially designed as acetylcholine esterase (AChE) inhibitors . Two compounds were found to be the most potent in inhibition of AChE when tested at the concentration of 100µM . Docking assays were carried out to explain the structure–activity relationships of these compounds compared with Donepezil against AChE enzyme .

Zukünftige Richtungen

The compound “1-(4-(Benzyloxy)benzyl)indoline-2,3-dione” and its derivatives have shown promising results in the inhibition of AChE, which is currently used clinically to treat Alzheimer’s disease (AD) . Therefore, these compounds could be further developed for potential use in AD treatment. Additionally, some compounds exhibited strong cytotoxicity against human cancer cell lines, suggesting potential for further development as anticancer agents .

Eigenschaften

IUPAC Name |

1-[(4-phenylmethoxyphenyl)methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO3/c24-21-19-8-4-5-9-20(19)23(22(21)25)14-16-10-12-18(13-11-16)26-15-17-6-2-1-3-7-17/h1-13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVVKHOZXVHITB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CN3C4=CC=CC=C4C(=O)C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(6S)-5-Azaspiro[2.4]heptan-6-yl]methanol;hydrochloride](/img/structure/B2866169.png)

![3-Oxo-3-[3-(trifluoromethyl)piperidin-1-yl]propanenitrile](/img/structure/B2866180.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2866184.png)

![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2866185.png)

![3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one](/img/no-structure.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzofuran-2-carboxamide](/img/structure/B2866188.png)